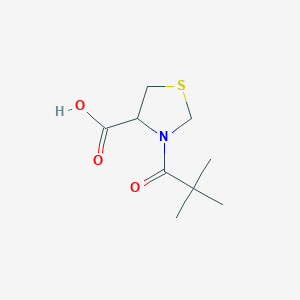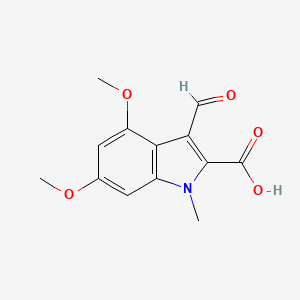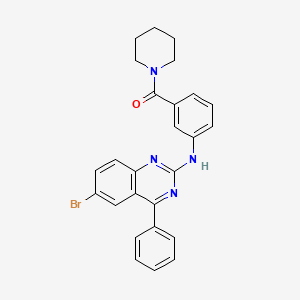
3-Methoxy-4-(propan-2-yloxy)benzonitrile
Overview
Description
3-Methoxy-4-(propan-2-yloxy)benzonitrile is a chemical compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 . It is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 4-isopropoxy-3-methoxybenzonitrile . The InChI code is 1S/C11H13NO2/c1-8(2)14-10-5-4-9(7-12)6-11(10)13-3/h4-6,8H,1-3H3 . This information can be used to generate a 3D molecular structure.Physical And Chemical Properties Analysis
3-Methoxy-4-(propan-2-yloxy)benzonitrile is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Lignin Acidolysis and Model Compounds
Research on the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, including structures similar to 3-Methoxy-4-(propan-2-yloxy)benzonitrile, reveals insights into the cleavage mechanisms under acidic conditions. Studies like those by Yokoyama (2015) delve into the reaction mechanisms of lignin model compounds, shedding light on the significance of the γ-hydroxymethyl group and the hydride transfer mechanism in the degradation of lignin, a major component of plant biomass T. Yokoyama, 2015.
Atmospheric Reactivity of Methoxyphenols
Methoxyphenols, to which 3-Methoxy-4-(propan-2-yloxy)benzonitrile is structurally related, are significant in the context of biomass burning and their atmospheric reactivity. Studies by Liu et al. (2022) provide an extensive review of the atmospheric reactivity of methoxyphenols, including their reactions in various phases and their potential to form secondary organic aerosols. Such research is crucial for understanding the environmental impact of methoxyphenols emitted during biomass pyrolysis Changgeng Liu, Dandan Chen, Xiao’e Chen, 2022.
Nitrile-Hydrolysing Enzymes
Research into nitrile-hydrolysing enzymes, which can degrade compounds with nitrile groups similar to that in 3-Methoxy-4-(propan-2-yloxy)benzonitrile, highlights the biotechnological potential of these enzymes. Isolates like Rhodococcus pyridinivorans, as studied by Sulistinah and Riffiani (2018), show promise for bioremediation and the biocatalytic production of valuable chemicals from nitrile-containing compounds N. Sulistinah, R. Riffiani, 2018.
Environmental Effects of Sunscreen Active Ingredients
While 3-Methoxy-4-(propan-2-yloxy)benzonitrile itself is not a sunscreen ingredient, research into the environmental effects of structurally related compounds, such as benzophenones used in sunscreens, is relevant. Studies review the potential environmental and health impacts of these compounds, underscoring the importance of evaluating the safety and ecological consequences of chemically related substances S. Schneider, H. Lim, 2019.
Safety and Hazards
This compound has been classified with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . It may also cause eye and skin irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
3-methoxy-4-propan-2-yloxybenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-8(2)14-10-5-4-9(7-12)6-11(10)13-3/h4-6,8H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXCYYYLNXSFAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C#N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-4-(propan-2-yloxy)benzonitrile | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2893670.png)
![N-[1-(2-chloropyridine-4-carbonyl)piperidin-4-yl]pentanamide](/img/structure/B2893671.png)
![Methyl 3-(3-chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2893675.png)



![5-((2-chlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2893680.png)

![(4-Fluorophenyl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2893686.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide](/img/structure/B2893687.png)
![N-[(4-bromophenyl)methyl]-1-ethylpiperidin-4-amine](/img/structure/B2893688.png)